3-amino-3-(2-fluorophenyl)propanoic Acid
Overview
Description
3-amino-3-(2-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Vibrational and Electronic Structure Analysis :
- Pallavi and Tonannavar (2020) investigated 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and fluorinated building block in synthesis, using ab initio and DFT computed zwitterionic structures. They proposed two structures for this acid and characterized hydrogen bonds using electronic properties computed from NBO, AIM, and NCI methods. This study highlights its significance in understanding the electronic and structural properties of such amino acids (Pallavi & Tonannavar, 2020).
Genetic Encoding and Biosynthetic Incorporation in Proteins :
- Summerer et al. (2006) reported a strategy for the biosynthetic incorporation of fluorescent amino acids, like dansylalanine, into proteins at defined sites. This technique is applicable to different fluorophores and facilitates biochemical and cellular studies of protein structure and function (Summerer et al., 2006).
Asymmetric Synthesis of Fluorinated Amino Acids :
- Monclus, Masson, and Luxen (1995) described the asymmetric synthesis of various fluorinated amino acids, highlighting the importance of these compounds in the creation of enantiomerically pure substances for pharmaceutical and biochemical applications (Monclus, Masson, & Luxen, 1995).
PET Radiopharmaceutical Production :
- Luo et al. (2019) demonstrated the automated synthesis of a PET radiopharmaceutical for imaging sphingosine-1 phosphate receptor 1, using a two-step-one-pot procedure. This study highlights the utility of fluorinated amino acids in the development of imaging agents for medical applications (Luo et al., 2019).
Inhibitor Design and Synthesis :
- Deng et al. (2008) explored the synthesis of non-proteinogenic amino acids as key intermediates for the synthesis of DPP IV inhibitors, useful in treating type-2 diabetes mellitus. This study underscores the role of such amino acids in medicinal chemistry (Deng et al., 2008).
Safety and Hazards
3-amino-3-(2-fluorophenyl)propanoic acid is associated with several hazard statements including H302, H312, and H332 . Precautionary measures include wearing suitable gloves, protective clothing, and eye protection .
Relevant Papers There are several papers related to the synthesis and properties of this compound and similar compounds . These papers could provide more detailed information on the topics discussed above.
Mechanism of Action
Target of Action
Similar compounds have been shown to act as agonists for pparα, -γ, and -δ .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.22 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that the compound is a derivative of phenylalanine, which plays a crucial role in the production of proteins and other important molecules in the body
Cellular Effects
Phenylalanine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may function as an agonist of the metabotropic glutamate receptor (mGluR), which plays a crucial role in regulating various cellular processes
Properties
IUPAC Name |
3-amino-3-(2-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCLTSJQAQBNCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117391-49-8 | |
Record name | 3-amino-3-(2-fluorophenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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